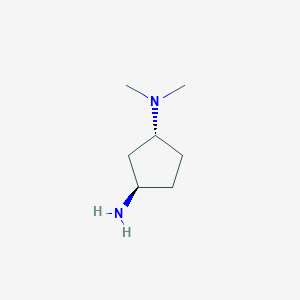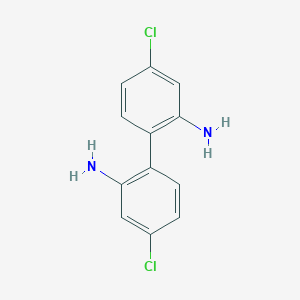
2-(2-Amino-4-chlorophenyl)-5-chloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-4-chlorophenyl)-5-chloroaniline, also known as ACC, is an organic compound with the chemical formula C12H9Cl2N2. It is a derivative of aniline and is commonly used in scientific research due to its unique properties. ACC is a potent inhibitor of the enzyme tyrosinase, which is responsible for the production of melanin in the body. This makes it a popular compound in the field of dermatology, where it is used to treat hyperpigmentation disorders such as melasma and age spots.
Wirkmechanismus
2-(2-Amino-4-chlorophenyl)-5-chloroaniline works by inhibiting the activity of the enzyme tyrosinase, which is involved in the production of melanin. By reducing the amount of melanin produced by the body, 2-(2-Amino-4-chlorophenyl)-5-chloroaniline can help to lighten hyperpigmented areas of the skin. In cancer cells, 2-(2-Amino-4-chlorophenyl)-5-chloroaniline has been shown to induce apoptosis (cell death) and inhibit the growth of tumors.
Biochemische Und Physiologische Effekte
2-(2-Amino-4-chlorophenyl)-5-chloroaniline has been shown to have a number of biochemical and physiological effects on the body. In addition to its effects on melanin production and cancer cell growth, it has also been shown to have anti-inflammatory and antioxidant properties. Studies have also suggested that 2-(2-Amino-4-chlorophenyl)-5-chloroaniline may have neuroprotective effects and could potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-Amino-4-chlorophenyl)-5-chloroaniline in lab experiments is its potency as a tyrosinase inhibitor. This makes it a valuable tool for studying the role of melanin in various biological processes. However, one limitation of using 2-(2-Amino-4-chlorophenyl)-5-chloroaniline is its potential toxicity. Studies have shown that high doses of 2-(2-Amino-4-chlorophenyl)-5-chloroaniline can be toxic to cells, which could limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(2-Amino-4-chlorophenyl)-5-chloroaniline. One area of interest is the development of new cancer therapies based on 2-(2-Amino-4-chlorophenyl)-5-chloroaniline and other tyrosinase inhibitors. Another potential direction is the use of 2-(2-Amino-4-chlorophenyl)-5-chloroaniline in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(2-Amino-4-chlorophenyl)-5-chloroaniline on the body.
Synthesemethoden
The synthesis of 2-(2-Amino-4-chlorophenyl)-5-chloroaniline involves the reaction of 2-chloro-4-nitroaniline with 2-amino-4-chlorophenol in the presence of a reducing agent such as iron powder or tin chloride. The resulting product is then treated with hydrochloric acid to yield the final compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Amino-4-chlorophenyl)-5-chloroaniline has been extensively studied for its potential applications in various fields of scientific research. In addition to its use in dermatology, it has also been investigated for its anti-cancer properties. Studies have shown that 2-(2-Amino-4-chlorophenyl)-5-chloroaniline can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
169797-34-6 |
|---|---|
Produktname |
2-(2-Amino-4-chlorophenyl)-5-chloroaniline |
Molekularformel |
C12H10Cl2N2 |
Molekulargewicht |
253.12 g/mol |
IUPAC-Name |
2-(2-amino-4-chlorophenyl)-5-chloroaniline |
InChI |
InChI=1S/C12H10Cl2N2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H,15-16H2 |
InChI-Schlüssel |
PNZNCHRKILJGSK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)N)C2=C(C=C(C=C2)Cl)N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)N)C2=C(C=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



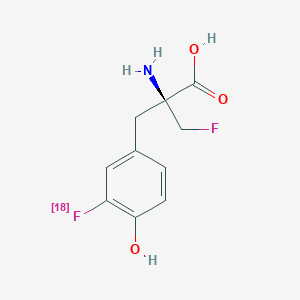
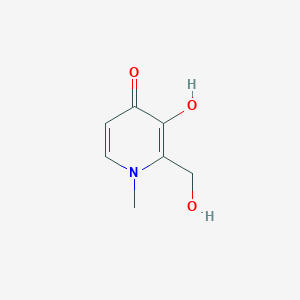
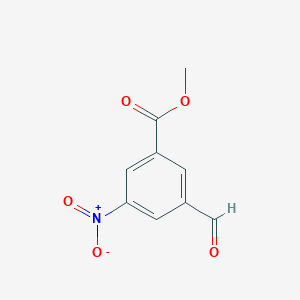
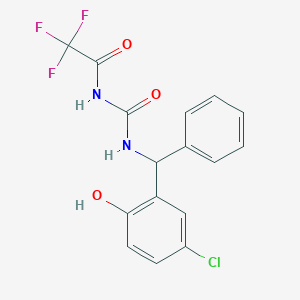
![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)
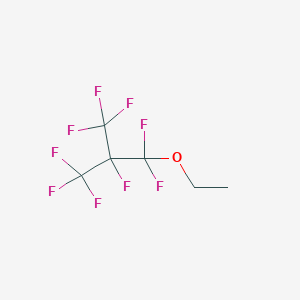
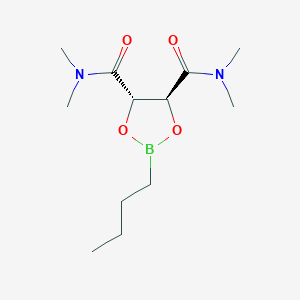
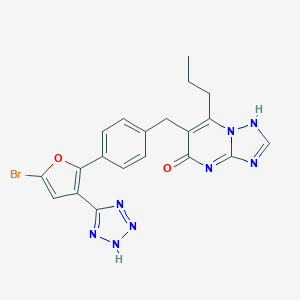
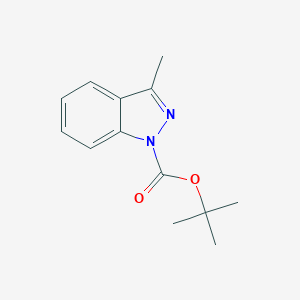
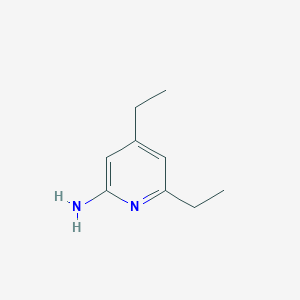
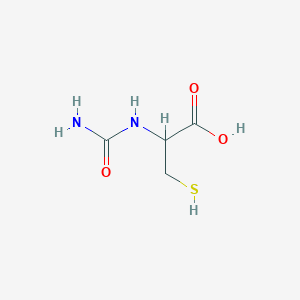
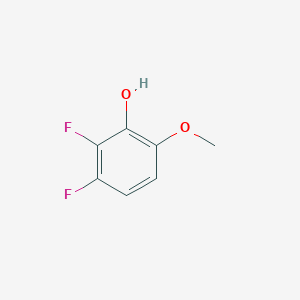
![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)
